4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde
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Overview
Description
4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is an organic compound that features a complex aromatic structure This compound is characterized by the presence of dichlorobenzyl, iodo, and methoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with 3-iodo-5-methoxyphenol in the presence of a base such as potassium carbonate. This reaction forms the benzyl ether intermediate.
Oxidation to Benzaldehyde: The benzyl ether intermediate is then oxidized to the corresponding benzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid.
Reduction: 4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: 4-[(3,4-Dichlorobenzyl)oxy]-3-azido-5-methoxybenzaldehyde.
Scientific Research Applications
4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
- 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-(2,4-Dichlorobenzyl)oxybenzaldehyde
Uniqueness
4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is unique due to the presence of the iodo group, which can significantly influence its reactivity and potential applications. The combination of dichlorobenzyl, iodo, and methoxy groups provides a distinctive chemical profile that sets it apart from similar compounds.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2IO3/c1-20-14-6-10(7-19)5-13(18)15(14)21-8-9-2-3-11(16)12(17)4-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAODGSNJNSJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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